But-2-yne-1,1-diol

Übersicht

Beschreibung

But-2-yne-1,1-diol (C₄H₆O₂) is a diol characterized by two hydroxyl groups (-OH) at the 1,1-positions of a but-2-yne backbone. This compound is structurally unique due to the presence of a triple bond (alkyne group) and vicinal hydroxyl groups, which confer distinct reactivity and physicochemical properties. However, available literature primarily focuses on its isomer, but-2-yne-1,4-diol (CAS 110-65-6), which has hydroxyl groups at the terminal 1,4-positions . This article will address both compounds, emphasizing their differences and similarities with related diols.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Properties

Chemical Structure:

- Molecular Formula: C₄H₆O₂

- Linear Formula: HOCH₂C≡CCH₂OH

- CAS Number: 110-65-6

- Molecular Weight: 86.09 g/mol

The compound features a linear chain of four carbon atoms with hydroxyl (-OH) groups at the terminal positions and a triple bond between the second and third carbon atoms. This unique structure allows for various chemical reactions that enhance its utility in different applications.

Industrial Applications

1. Polymer Synthesis:

- But-2-yne-1,1-diol serves as a key building block in the production of polyurethanes, polyesters, and epoxy resins. These materials are critical in manufacturing coatings, adhesives, and automotive components.

2. Resins and Plastics:

- It is used to create thermoplastic resins known for high strength and durability, essential for various industrial applications.

3. Lubricants and Additives:

- The hydroxyl groups in this compound contribute to its role as an intermediate in preparing lubricants and additives for machinery .

Pharmaceutical Applications

This compound has been investigated for its potential in pharmaceutical synthesis:

- Precursor for Bioactive Molecules:

- It is utilized in the synthesis of pharmaceutical agents including anti-cancer and anti-inflammatory drugs.

- Agrochemicals:

Materials Science Applications

In materials science, this compound is instrumental in creating advanced functional materials:

- Enhanced Properties:

Case Studies

Case Study 1: Synthesis of Gold Nanoparticles

A study demonstrated the use of this compound in synthesizing stable gold nanoparticles. The reaction involved oxidizing But-2-yne-1,4-diol with gold chloride (HAuCl₄), leading to products that exhibited significant properties useful for various applications .

Case Study 2: Nematocidal Activity

Research highlighted the biological activity of But-2-yne-1,4-diol against nematodes. Its application in biological studies has opened avenues for developing environmentally friendly pest control agents .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing But-2-yne-1,1-diol in laboratory settings?

- Methodological Answer : this compound is typically synthesized via nucleophilic addition reactions involving acetylene derivatives. A common approach involves the hydroxylation of terminal alkynes using catalytic bases (e.g., NaOH) in aqueous or alcoholic media. Researchers should monitor reaction progress via thin-layer chromatography (TLC) and purify the product using recrystallization or column chromatography. Key parameters include temperature control (20–40°C) and stoichiometric ratios of reactants to minimize side products like diol oligomers .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR (DMSO-d6) reveals peaks at δ 4.2–4.5 ppm (hydroxyl protons) and δ 2.5–3.0 ppm (acetylenic protons). C NMR confirms the alkyne carbon at δ 70–80 ppm .

- Infrared Spectroscopy (IR) : Strong O–H stretching (3200–3400 cm) and C≡C stretching (2100–2260 cm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98% required for reproducibility) .

Q. What safety protocols are critical when handling this compound in experimental workflows?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to its hygroscopic nature and potential skin irritation .

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent oxidation or moisture absorption .

- Waste Disposal : Neutralize aqueous waste with dilute HCl before disposal in designated organic waste containers .

Advanced Research Questions

Q. What role does this compound play in nucleophile-mediated step-growth polymerization reactions, and how can reaction conditions be optimized for desired polymer properties?

- Methodological Answer : this compound acts as a diol monomer in oxa-Michael addition reactions with divinyl sulfone (DVS) to form poly(ether sulfone)s. Key optimization strategies:

- Solvent Selection : Tetrahydrofuran (THF)/dichloromethane (1:1) enhances solubility, achieving molecular weights (M) up to 6400 g/mol with a polydispersity index (PDI) of 1.7 .

- Catalyst Use : Triethylamine (1–5 mol%) accelerates reaction kinetics, reducing gelation time.

- Temperature : Maintain 25–40°C to balance reaction rate and thermal stability of intermediates .

Q. How do computational studies enhance the understanding of this compound's reactivity and stability under varying experimental conditions?

- Methodological Answer : Density Functional Theory (DFT) simulations predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For example:

- Photodissociation Studies : Non-adiabatic molecular dynamics (NAMD) simulations of related diols (e.g., propane-1,1-diol) reveal bond-breaking mechanisms under UV irradiation, guiding experimental design for light-sensitive applications .

- Solvent Effects : Implicit solvent models (e.g., COSMO-RS) evaluate hydrogen-bonding interactions in aqueous media, critical for designing stable formulations .

Q. How should researchers address discrepancies in reported molecular weight data for polymers synthesized using this compound as a monomer?

- Methodological Answer : Contradictions in M values (e.g., 3200 vs. 6400 g/mol) arise from differences in:

- Monomer Purity : Validate diol purity via HPLC before polymerization .

- Stoichiometry : Ensure a 1:1 molar ratio of diol to DVS to avoid chain termination .

- Analytical Techniques : Use multi-angle light scattering (MALS) with size-exclusion chromatography (SEC) for accurate M determination, as traditional calibration curves may underestimate values .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

But-2-yne-1,1-diol vs. But-2-yne-1,4-diol

- This compound : Features hydroxyl groups at the 1,1-positions adjacent to the triple bond. This proximity enhances intramolecular hydrogen bonding and acidity .

- But-2-yne-1,4-diol : Terminal hydroxyl groups at the 1,4-positions (HOCH₂C≡CCH₂OH). It is more widely studied, with applications in organic synthesis, such as cyclization to furans or indoles under Brønsted acid catalysis .

But-2-yne-1,4-diol vs. 1,4-Butanediol

- 1,4-Butanediol (HOCH₂CH₂CH₂CH₂OH): A saturated diol lacking the triple bond. It is a colorless liquid (boiling point: 228°C) used in polymer production (e.g., polyurethane) .

- Key Differences :

- Reactivity : The alkyne in but-2-yne-1,4-diol enables cycloaddition and heterocyclization reactions, whereas 1,4-butanediol undergoes esterification or polymerization .

- Physical Properties : But-2-yne-1,4-diol is a crystalline solid (melting point: 54–58°C) with high water solubility (3740 g/L at 20°C), contrasting with 1,4-butanediol’s oily liquid state and moderate solubility .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

But-2-yne-1,4-diol

- Cyclization Reactions : Under Brønsted acid catalysis, it forms tri- or tetrasubstituted furans via tandem heterocyclization/alkylation .

- Coordination Chemistry : Reacts with transition metals (e.g., silver triflate) to generate intermediates for indole synthesis .

1,4-Butanediol

- Industrial Use : Precursor for tetrahydrofuran (THF) and polybutylene terephthalate (PBT) .

Vorbereitungsmethoden

Structural and Chemical Context of But-2-yne-1,1-diol

Molecular Characteristics

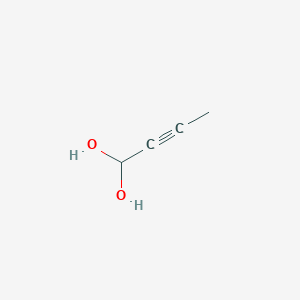

This compound (PubChem CID: 18778928) is characterized by the SMILES notation CC#CC(O)O, indicating a triple bond between carbons 2 and 3 and hydroxyl groups on carbon 1 . Its molecular weight is 86.09 g/mol, and it exists as a hybrid of an alkyne and vicinal diol. This configuration introduces steric and electronic challenges in synthesis, particularly in avoiding over-reduction or undesired side reactions.

Comparative Analysis with Related Diols

The compound is distinct from but-2-yne-1,4-diol, where hydroxyl groups occupy positions 1 and 4. The 1,4-diol isomer is more widely studied, with established methods like catalytic hydrogenation of 2-butyne-1,4-diol to produce 2-butene-1,4-diol . However, the 1,1-diol variant lacks analogous industrial or academic attention, necessitating extrapolation from related systems.

Synthetic Strategies for this compound

Nucleophilic Addition to Acetylene Derivatives

A plausible route involves nucleophilic addition to a propargyl precursor. For example, the double hydroxylation of 1-chloro-1-butyne could yield the target compound. Such reactions typically require strong bases or transition-metal catalysts to facilitate oxygen-nucleophile attack.

Mechanistic Considerations :

-

Step 1 : Formation of a propargyl halide (e.g., 1-chloro-1-butyne).

-

Step 2 : Hydroxyl group introduction via nucleophilic substitution (SN2) with aqueous hydroxide .

-

Challenges : Competing elimination reactions may dominate, favoring alkyne formation over diol retention.

Catalytic Hydration of Alkynes

Hydration of terminal alkynes often produces ketones, but internal alkynes like but-2-yne could theoretically undergo dihydroxylation under controlled conditions. Mercury(II)- or gold(I)-catalyzed hydration might selectively yield vicinal diols, though no direct evidence exists for this compound .

Example Protocol :

-

Substrate : 1-butyne.

-

Catalyst : HgSO₄ in H₂SO₄/H₂O.

-

Outcome : Predominantly forms butan-2-one, but steric hindrance might favor diol formation in modified systems .

Oxidative Coupling Reactions

The RSC-supporting document highlights the use of but-2-yne-1,4-diyl bis(4-methylbenzenesulfonate) in cross-coupling reactions . Analogously, this compound could be synthesized via oxidative coupling of acetylene with formaldehyde or other carbonyl compounds, though this remains hypothetical.

Reaction Scheme :

2\text{C≡CCH}2\text{OH}

Challenges : Controlling regioselectivity and avoiding polymerization.

Patent-Based Synthesis Insights

Structured Catalysts in Hydrogenation

Patent US7541501B2 details hydrogenation of 2-butyne-1,4-diol over palladium-coated fibrous catalysts . While focused on the 1,4-diol isomer, the methodology underscores the importance of solvent-free systems and structured catalysts. Adapting this approach for 1,1-diol synthesis would require:

-

Catalyst : Pd/C or Pd-Al₂O₃ with tailored pore structures.

-

Conditions : Solvent-free, high-pressure H₂, and temperatures ≤ 80°C to prevent over-reduction .

Challenges and Limitations

Stability and Reactivity

This compound’s vicinal diol structure renders it prone to dehydration, especially under acidic or high-temperature conditions. Stabilizing agents or inert atmospheres (N₂/Ar) are critical during synthesis .

Selectivity Issues

Competing reactions dominate in alkyne functionalization:

Eigenschaften

CAS-Nummer |

11070-67-0 |

|---|---|

Molekularformel |

C4H6O2 |

Molekulargewicht |

86.09 g/mol |

IUPAC-Name |

but-2-yne-1,1-diol |

InChI |

InChI=1S/C4H6O2/c1-2-3-4(5)6/h4-6H,1H3 |

InChI-Schlüssel |

YNCZNSWQAGQAJY-UHFFFAOYSA-N |

Kanonische SMILES |

CC#CC(O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.